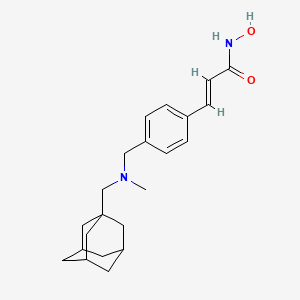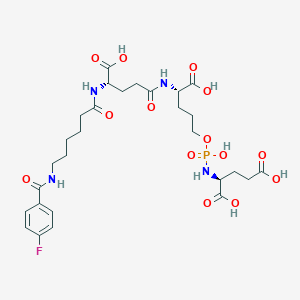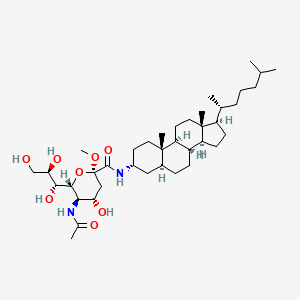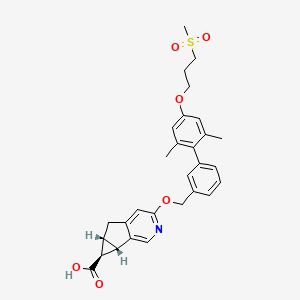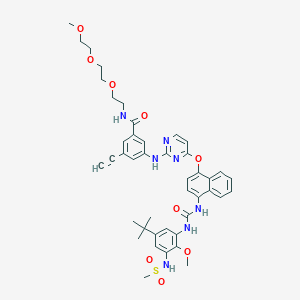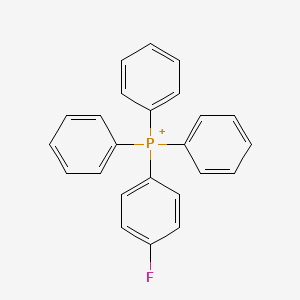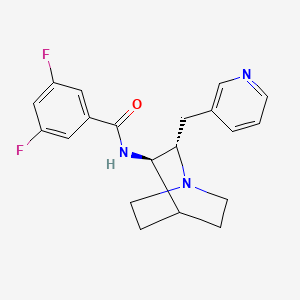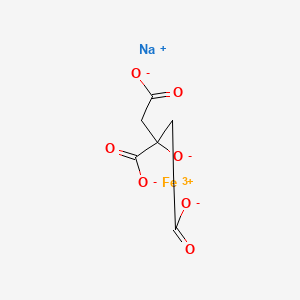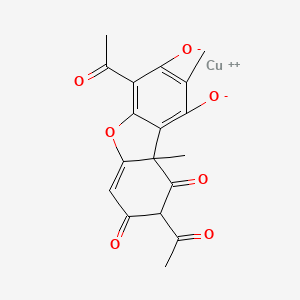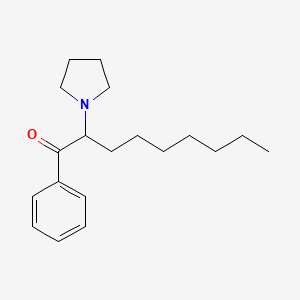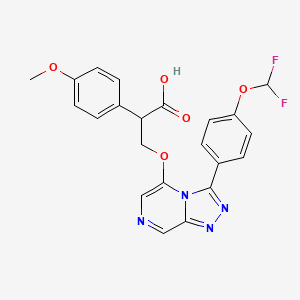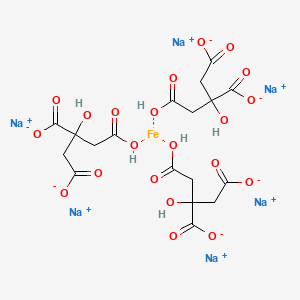
Hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric sodium citrate is a coordination complex of ferric ions (Fe³⁺) with sodium and citrate ions. It is commonly used in various medical and industrial applications due to its ability to bind phosphates and its role as an iron supplement. This compound is particularly significant in the treatment of iron deficiency anemia and hyperphosphatemia, especially in patients with chronic kidney disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ferric sodium citrate typically involves the reaction of ferric hydroxide with citric acid in the presence of sodium ions. The process can be summarized as follows:
Preparation of Ferric Hydroxide Slurry: Ferric hydroxide is prepared by reacting ferric chloride with sodium hydroxide.
Reaction with Citric Acid: The ferric hydroxide slurry is then treated with citric acid, resulting in the formation of ferric citrate.
Addition of Sodium Ions: Sodium ions are introduced to the solution to form ferric sodium citrate.
Industrial Production Methods: Industrial production of ferric sodium citrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The process involves:
Mixing Reactants: Large-scale reactors are used to mix ferric chloride, sodium hydroxide, and citric acid.
Controlled Reaction: The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity.
Purification: The resulting ferric sodium citrate is purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Ferric sodium citrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) under certain conditions.
Substitution Reactions: Citrate ions can be substituted with other ligands in coordination complexes.
Complexation Reactions: Ferric sodium citrate can form complexes with other metal ions and organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Ascorbic acid and sodium dithionite are used as reducing agents.
Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.
Major Products:
Ferric Hydroxide: Formed during the reduction of ferric ions.
Substituted Citrate Complexes: Formed during substitution reactions with other ligands.
Wissenschaftliche Forschungsanwendungen
Ferric sodium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of phosphate levels.
Biology: Employed in studies of iron metabolism and transport in biological systems.
Medicine: Used as an iron supplement in the treatment of iron deficiency anemia and as a phosphate binder in patients with chronic kidney disease.
Industry: Utilized in water treatment processes to remove phosphates and other contaminants
Wirkmechanismus
Mechanism of Action: Ferric sodium citrate exerts its effects through the following mechanisms:
Iron Supplementation: Ferric ions are absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing proteins.
Phosphate Binding: Citrate ions bind to phosphate ions in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces.
Molecular Targets and Pathways:
Iron Absorption Pathway: Ferric ions are reduced to ferrous ions by ferrireductase and transported into cells by divalent metal transporter-1.
Phosphate Binding Pathway: Citrate ions form complexes with phosphate ions, reducing their absorption in the intestines.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Ferric sodium citrate is compared with other iron supplements and phosphate binders, such as:
Sodium Ferrous Citrate: Similar in function but differs in the oxidation state of iron (Fe²⁺ vs. Fe³⁺).
Ferric Ammonium Citrate: Another iron supplement with similar applications but different chemical composition.
Ferric Chloride: Used in water treatment but lacks the phosphate-binding properties of ferric sodium citrate
Uniqueness: Ferric sodium citrate is unique due to its dual role as an iron supplement and phosphate binder, making it particularly useful in treating conditions like iron deficiency anemia and hyperphosphatemia in chronic kidney disease patients .
List of Similar Compounds:
- Sodium Ferrous Citrate
- Ferric Ammonium Citrate
- Ferric Chloride
Eigenschaften
CAS-Nummer |
52031-09-1 |
|---|---|
Molekularformel |
C18H18FeNa6O21 |
Molekulargewicht |
764.1 g/mol |
IUPAC-Name |
hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron |
InChI |
InChI=1S/3C6H8O7.Fe.6Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;/q;;;;6*+1/p-6 |
InChI-Schlüssel |
OMQVKLIJEUWDDR-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



